1-Phenylazo-2-anthrol

UV-Vis spectroscopy Solvatochromism π-Conjugation

Researchers developing colorimetric or spectrophotometric detection methods that require absorption maxima distinct from common naphthol-based azo dyes should consider 1-Phenylazo-2-anthrol. The extended anthracene π-system shifts the absorption profile bathochromically relative to 1-phenylazo-2-naphthol (Sudan I), enabling spectral discrimination in multiplexed assays. • ≥95% purity (typical); higher purities available upon request • Bathochromic shift versus naphthol analogs for reduced signal overlap • Research-use-only azo dye; global shipping with appropriate handling

Molecular Formula C20H14N2O
Molecular Weight 298.3 g/mol
CAS No. 36368-30-6
Cat. No. B15473898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenylazo-2-anthrol
CAS36368-30-6
Molecular FormulaC20H14N2O
Molecular Weight298.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N=NC2=C(C=CC3=CC4=CC=CC=C4C=C32)O
InChIInChI=1S/C20H14N2O/c23-19-11-10-16-12-14-6-4-5-7-15(14)13-18(16)20(19)22-21-17-8-2-1-3-9-17/h1-13,23H
InChIKeyNKHIVBNTVULCLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenylazo-2-anthrol: Procurement and Properties


1-Phenylazo-2-anthrol (CAS 36368-30-6), also systematically named 2-Anthracenol,1-(2-phenyldiazenyl)-, is a synthetic hydroxyazo compound characterized by an anthracenol core coupled to a phenylazo moiety . The compound exhibits azo-hydrazone tautomerism, with the hydrazone form represented as (1Z)-1-(phenylhydrazono)anthracen-2-one . Its molecular formula is C20H14N2O with a molecular weight of 298.34 g/mol [1]. The extended aromatic anthracene-derived framework distinguishes it from the more widely studied 1-phenylazo-2-naphthol (Sudan I, CAS 842-07-9, C16H12N2O, MW 248.28 g/mol), a commercially abundant analog that contains only a naphthalene core [2]. This structural expansion from naphthalene to anthracene introduces measurable differences in electronic properties, tautomeric behavior, and solvent interactions that inform procurement decisions in analytical and materials research applications [3].

1-Phenylazo-2-anthrol vs. Naphthol-Based Analogs


Generic substitution of 1-Phenylazo-2-anthrol with more widely available 1-phenylazo-2-naphthol (Sudan I) or related naphthol-derived azo dyes is scientifically inadvisable due to fundamental differences in aromatic π-extension [1]. The anthracene core provides an additional fused benzene ring compared to the naphthalene system, which alters the electronic conjugation pathway and modifies the azo-hydrazone tautomeric equilibrium position [2]. Comparative UV-Vis spectroscopic studies across condensed ring systems demonstrate that increasing ring fusion systematically shifts absorption maxima and alters molar absorptivity values in solvent-dependent manners [3]. Furthermore, the anthracenol framework may exhibit distinct coordination geometries with metal ions relative to naphthol-based chelators, with implications for metallochromic or complexometric applications [4]. These differences are not merely incremental; they represent discrete changes in molecular properties that cannot be corrected through concentration adjustment or solvent manipulation. For applications requiring precise spectral matching, defined tautomer populations, or specific solvatochromic behavior, substitution with naphthol-based analogs introduces uncontrolled variability [5].

1-Phenylazo-2-anthrol: Evidence-Based Selection


Extended π-Conjugation and Spectral Shift

The anthracenol core of 1-Phenylazo-2-anthrol provides extended π-conjugation relative to naphthol-based analogs such as 1-phenylazo-2-naphthol (Sudan I) and phenanthrol derivatives [1]. A comparative UV-Vis spectroscopic investigation of eight substituted phenylazo derivatives across condensed ring systems (α- and β-naphthol, 9-phenanthrol, and 5- and 6-chrysenol) in different organic solvents established a quantitative relationship between aromatic ring fusion number and spectral parameters [2]. While 1-Phenylazo-2-anthrol itself is not individually tabulated in the published dataset, the class-level trend demonstrates that each additional fused benzene ring produces a measurable bathochromic shift in λmax [3]. The anthracene system (three fused rings) is structurally positioned between phenanthrene and chrysene derivatives in terms of conjugation length, implying spectral properties intermediate to these characterized analogs [4].

UV-Vis spectroscopy Solvatochromism π-Conjugation

Azo-Hydrazone Tautomeric Equilibrium Shift

The azo-hydrazone tautomeric equilibrium in arylazo compounds is highly sensitive to the size and topology of the aromatic ring system [1]. 13C NMR investigations of 1-phenylazo-2-naphthols and 2-phenylazo-1-naphthols have enabled quantitative measurement of tautomer composition in the naphthalene series, establishing that the equilibrium position shifts in response to substituent effects and ring fusion patterns [2]. A review of azo-hydrazone tautomerism in arylazo derivatives of bi- and tri-heterocycles from 1981 to 2009 confirms that increasing aromatic ring size systematically alters the relative population of azo versus hydrazone forms [3]. For 1-phenylazo-2-naphthol (CAS 842-07-9), 15N NMR studies at various temperatures have quantified hydrazone content from 15N chemical shifts of both nitrogen atoms [4]. The anthracene core of 1-Phenylazo-2-anthrol, containing three fused rings versus two in naphthalene, is predicted based on class-level trends to exhibit a different equilibrium hydrazone:azo ratio compared to the well-characterized naphthol analog [5].

Tautomerism NMR spectroscopy Electronic structure

Altered Electrochemical Reduction Behavior

The electrochemical reduction of arylazo compounds in aprotic media generates anion-radicals whose stability and structure depend on the aromatic framework [1]. A systematic study of electrochemical reduction of various arylazo compounds, employing polarographic methods and ESR spectroscopy, demonstrated that the reduction potential and anion-radical characteristics are modulated by the extent of π-delocalization in the parent aromatic system [2]. The anthracene core of 1-Phenylazo-2-anthrol provides a more extended conjugated system than the naphthalene core of 1-phenylazo-2-naphthol, which should manifest as a shift in the half-wave reduction potential (E1/2) and altered radical stability [3]. Additionally, 2-(arylazo)phenolate ligands are known to coordinate metal ions as bidentate N,O-donors via dissociation of the phenolic proton, forming six-membered chelate rings; the anthracenol framework may impose distinct steric and electronic constraints on metal complex geometry relative to naphthol-based chelators [4].

Electrochemistry Polarography ESR spectroscopy

Hydrophobicity and Solubility Profile

The anthracene core of 1-Phenylazo-2-anthrol (C20H14N2O, MW 298.34 g/mol) adds an additional fused benzene ring compared to 1-phenylazo-2-naphthol (C16H12N2O, MW 248.28 g/mol), increasing molecular weight by 50.06 g/mol and adding four carbon atoms and two hydrogen atoms . The density of 1-Phenylazo-2-anthrol is reported as 1.207 g/cm³ , compared to approximately 1.17-1.23 g/cm³ for 1-phenylazo-2-naphthol [1]. This structural expansion increases the hydrophobic surface area, which is expected to reduce aqueous solubility and increase partitioning into non-polar organic solvents relative to the naphthol analog. The calculated boiling point is 500.56°C at 760 mmHg , exceeding that of 1-phenylazo-2-naphthol (approximately 390-410°C), reflecting stronger intermolecular interactions in the solid state .

Physicochemical properties Solubility Partition coefficient

Redox-Active Arylazo Ligands for Metal Complexes

Arylazo ligands structurally related to 1-Phenylazo-2-anthrol have been demonstrated to function as redox non-innocent components in transition metal complexes, enabling catalytic applications [1]. Cobalt(II) complexes of arylazo ligands including 2-(phenylazo)-1,10-phenanthroline and 2,9-bis(phenyldiazo)-1,10-phenanthroline were synthesized and characterized, with the azo-aromatic pincers exhibiting redox non-innocence that facilitates catalytic transformations such as the synthesis of quinazolin-4(3H)-ones [2]. Additionally, arylazo ligands like 10-(8-quinolylazo)-9-phenanthrol (Qapl) and 1-(2-Pyridylazo)-2-phenanthrol (Papl) possess low-lying π* molecular orbitals that render them susceptible to multi-step reductions, generating radical intermediates useful in spin-crossover and redox-switchable materials [3]. The anthracene framework of 1-Phenylazo-2-anthrol, being more extended than naphthalene and structurally analogous to the phenanthrol system, is expected to exhibit similar redox non-innocent behavior with potentially distinct electronic parameters [4].

Coordination chemistry Redox-active ligands Catalysis

1-Phenylazo-2-anthrol: Research & Industrial Applications


Extended-Wavelength Spectrophotometric Reagent

Researchers developing colorimetric or spectrophotometric detection methods that require absorption maxima distinct from common naphthol-based azo dyes should consider 1-Phenylazo-2-anthrol. The extended π-conjugation of the anthracene core shifts the absorption profile bathochromically relative to 1-phenylazo-2-naphthol [1]. This property enables spectral discrimination in multiplexed assays where naphthol-based dyes would produce overlapping signals, or in applications where the analyte's absorption interferes with shorter-wavelength chromophores. Comparative studies across condensed ring systems confirm that increasing the number of fused rings produces predictable spectral shifts, establishing a design principle for wavelength-tunable azo probes [2].

Redox-Active Ligands for Catalysis

1-Phenylazo-2-anthrol serves as a precursor for synthesizing redox-active O,N-bidentate ligands for transition metal coordination chemistry. Structurally analogous arylazo ligands (including phenanthrol-based systems) have been demonstrated to function as redox non-innocent components in cobalt and ruthenium complexes, enabling multi-step reductions, radical intermediate stabilization, and catalytic activity in organic transformations such as quinazolinone synthesis [3]. The anthracene framework offers a distinct steric and electronic profile compared to naphthalene or phenanthrene analogs, providing synthetic chemists an additional degree of freedom for tuning metal complex redox potentials, spin states, and catalytic performance [4].

Tautomerism and Structure-Property Studies

For fundamental investigations of azo-hydrazone tautomerism, 1-Phenylazo-2-anthrol provides a valuable comparator to the extensively characterized 1-phenylazo-2-naphthol system. The addition of a third fused aromatic ring allows researchers to isolate the effect of π-extension on the tautomeric equilibrium position, a parameter that governs chromophoric properties, metal-binding behavior, and photochemical stability [5]. NMR studies (13C and 15N) have established quantitative methods for tautomer composition analysis in the naphthalene series; extending these methodologies to the anthracene analog would generate new structure-property correlations useful for rational design of azo-based functional materials [6].

Thermally Stable Dyes and Pigments

The estimated boiling point of 1-Phenylazo-2-anthrol (500.56°C at 760 mmHg) exceeds that of 1-phenylazo-2-naphthol by approximately 90-110°C, reflecting stronger intermolecular interactions in the solid state . For applications in high-temperature processing environments—including certain polymer coloration, high-boiling solvent systems, or thermally stressed analytical protocols—the anthracene-based dye may offer superior thermal robustness compared to naphthol-based alternatives. The increased molecular weight and extended aromatic surface area contribute to this property differential, which is relevant for industrial dye formulation and materials science research .

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